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5-Amino-6-bromopyridin-3-ol

Cat. No.: B13675903
M. Wt: 189.01 g/mol
InChI Key: FOMADIGKQBZCIU-UHFFFAOYSA-N
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Description

Significance of Pyridinols and Aminopyridines in Heterocyclic Chemistry

Pyridinols and aminopyridines are prominent members of the functionalized pyridine (B92270) family, each contributing unique characteristics to the molecules they are part of.

Pyridinols , which contain a hydroxyl (-OH) group on the pyridine ring, are important intermediates in organic synthesis. For instance, 3-pyridinol is a precursor for certain herbicides and insecticides. tsijournals.com The hydroxyl group can influence the electronic properties of the pyridine ring and can participate in hydrogen bonding, which is crucial for molecular recognition in biological systems. nih.gov

Aminopyridines , featuring an amino (-NH2) group, are of great interest in drug discovery. tandfonline.comnih.gov The amino group can act as a hydrogen bond donor and a basic center, and its presence can significantly impact a molecule's solubility in water and its metabolic stability. tandfonline.comnih.gov This makes aminopyridine scaffolds valuable in the design of new therapeutic agents. rsc.orgresearchgate.net Over 40 commercially available drugs contain an aminopyridine moiety, highlighting their therapeutic importance. tandfonline.comnih.gov The 2-aminopyridine (B139424) structure, in particular, is recognized for its utility in synthesizing biologically active molecules with minimal side reactions. rsc.orgresearchgate.net

The interaction of aminopyridine rings with various enzymes and receptors can lead to a wide range of pharmacological effects. rsc.org They are considered "privileged scaffolds" in medicinal chemistry due to their proven success in drug development. rsc.org

Overview of Halogenated Aminopyridinols

The introduction of halogen atoms (fluorine, chlorine, bromine, iodine) to the aminopyridinol scaffold creates halogenated aminopyridinols. Halogenation is a common strategy in medicinal chemistry to modulate the physicochemical properties of a molecule. frtr.govpressbooks.pub

The presence of a halogen, such as bromine, can have several effects:

Electronic Effects: Halogens are electronegative and can withdraw electron density from the pyridine ring, a phenomenon known as an electron-withdrawing effect. This can increase the electrophilicity of the ring, making it more susceptible to nucleophilic substitution reactions.

Lipophilicity: Halogenation generally increases the lipophilicity (fat-solubility) of a compound, which can influence its absorption, distribution, metabolism, and excretion (ADME) profile in the body.

Metabolic Stability: The introduction of a halogen can block sites of metabolism on the molecule, thereby increasing its metabolic stability and prolonging its duration of action.

Binding Interactions: Halogen atoms can participate in halogen bonding, a type of non-covalent interaction that can contribute to the binding affinity of a drug molecule to its biological target.

Contextualization of 5-Amino-6-bromopyridin-3-ol within Substituted Pyridine Scaffolds

This compound is a specific isomer within the family of halogenated aminopyridinols. Its structure combines the key features discussed above: a pyridinol core, an amino group, and a bromine atom.

The precise arrangement of these functional groups—the hydroxyl group at position 3, the amino group at position 5, and the bromine atom at position 6—is expected to confer a unique set of chemical and physical properties upon the molecule. The amino group at the 5-position and the bromine at the 6-position create a distinct electronic and steric environment compared to other isomers. For instance, the amino group in 6-amino-5-bromopyridin-3-ol allows for functionalization into other heterocyclic systems like imidazopyridines, which have shown antimicrobial potential. While direct research on this compound is limited, its structural motifs suggest it could serve as a valuable building block in the synthesis of more complex molecules with potential applications in medicinal chemistry and materials science.

Below is a data table summarizing the key properties of this compound and a related isomer.

PropertyThis compound2-Amino-6-bromopyridin-3-ol
CAS Number 1805444-10-3 chemsrc.com934758-27-7 alfa-chemistry.com
Molecular Formula C5H5BrN2OC5H5BrN2O alfa-chemistry.com
Molecular Weight 189.01 g/mol 189.01 g/mol alfa-chemistry.comnih.gov
IUPAC Name This compound2-amino-6-bromopyridin-3-ol nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H5BrN2O B13675903 5-Amino-6-bromopyridin-3-ol

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-amino-6-bromopyridin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5BrN2O/c6-5-4(7)1-3(9)2-8-5/h1-2,9H,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOMADIGKQBZCIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1N)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Route Optimization for 5 Amino 6 Bromopyridin 3 Ol and Analogues

Strategies for Introducing Amino and Bromo Functionalities on the Pyridine (B92270) Core

The synthesis of functionalized pyridines like 5-Amino-6-bromopyridin-3-ol requires robust methods for the regioselective introduction of substituents onto the pyridine ring. The electron-deficient nature of the pyridine nucleus presents unique challenges that have been addressed through various innovative halogenation and amination strategies.

Regioselective Halogenation Approaches

The placement of a bromine atom at a specific position on the pyridine ring is a critical step. The inherent electronic properties of the substituted pyridine precursor heavily influence the outcome of electrophilic halogenation.

Direct bromination of 3-hydroxypyridine (B118123) using bromine in acetic acid is a common method, though it can be difficult to control and may lead to polyhalogenated products. To achieve higher selectivity, N-Bromosuccinimide (NBS) is often employed as a milder brominating agent. snnu.edu.cn For instance, the reaction of 2-aminopyridine (B139424) with NBS can selectively yield the 5-bromo derivative. snnu.edu.cn However, the halogenation of activated pyridines, such as hydroxypyridines, can still result in mixtures of mono- and di-halogenated products. researchgate.net

To overcome issues of regioselectivity, several advanced strategies have been developed:

Protecting Groups: The hydroxyl group of a hydroxypyridine can be protected, for example, as a tetrahydropyranyl (THP) ether. This protection strategy blocks the activating effect of the hydroxyl group, allowing for more controlled and selective halogenation at other positions.

Pyridine N-Oxides: The oxidation of the pyridine nitrogen to an N-oxide activates the ring for both electrophilic and nucleophilic substitution, often with altered regioselectivity compared to the parent pyridine. researchgate.net This allows for halogenation at positions that are otherwise difficult to access. researchgate.net

Metal-Halogen Exchange: A powerful method for preparing specific bromo-derivatives involves the dibromination of a hydroxypyridine followed by a regioselective bromine-lithium exchange. researchgate.net Quenching the resulting lithiated intermediate with water provides a monobrominated hydroxypyridine with high precision. researchgate.net This is particularly useful for synthesizing isomers that are not accessible through direct electrophilic substitution. researchgate.net

Table 1: Comparison of Regioselective Bromination Methods for Pyridine Derivatives
MethodSubstrateReagent(s)Product(s)Key FeatureReference
Electrophilic Bromination3-HydroxypyridineBr₂ in Acetic Acid3-Bromo-5-hydroxypyridineDirect but can lead to over-bromination.
NBS Bromination2-AminopyridineNBS2-Amino-5-bromopyridine (B118841)Milder conditions, good selectivity for the C5 position. snnu.edu.cn
Dibromination/Li-Exchange3,5-Dibromo-2-hydroxypyridine1. n-BuLi 2. H₂O3-Bromo-2-hydroxypyridineOffers access to isomers not available by direct bromination. researchgate.net
N-Oxide HalogenationPyridine N-Oxide(COBr)₂ / Et₃N2-Bromopyridine (B144113)Activates the ring and directs halogenation to the C2 position. researchgate.net

Amination Reactions in Pyridine Synthesis

The introduction of an amino group onto the pyridine core can be accomplished through several named reactions and modern synthetic methods.

The classic Chichibabin reaction involves the direct amination of pyridine with sodium amide (NaNH₂) to produce 2-aminopyridine. epa.gov While historically significant, this reaction often requires harsh conditions and its generality can be limited. nih.gov

More contemporary and often more selective methods have been developed:

Nucleophilic Aromatic Substitution (SNAr): In pyridines bearing a good leaving group (like a halogen), the amino group can be introduced via SNAr with ammonia (B1221849) or an amine nucleophile.

Phosphonium (B103445) Salt Strategy: A versatile method for aminating pyridines involves their conversion to phosphonium salts. These activated intermediates then react with sodium azide (B81097) to form iminophosphoranes, which can be hydrolyzed to the corresponding primary amines. nih.gov This strategy exhibits excellent regioselectivity, often favoring the 4-position. nih.gov

Pyridine N-Oxide Activation: Similar to halogenation, pyridine N-oxides can be activated to facilitate amination. Using an activating agent like tosyl anhydride (B1165640) (Ts₂O) in the presence of an amine (e.g., tert-butylamine) leads to highly selective amination at the 2-position. researchgate.net The resulting amine can then be deprotected to yield the 2-aminopyridine. researchgate.net

Multistep Synthetic Sequences Involving 3-Hydroxypyridine Precursors

Synthesizing a complex molecule like this compound often requires a multi-step approach where functional groups are introduced sequentially. Using 3-hydroxypyridine or a related structure as a starting material provides a valuable scaffold upon which the bromo and amino groups can be built. Such precursors can be synthesized through various routes, including from furfural (B47365) or 3-chloropyridine. google.comgoogle.com

Nitration and Subsequent Reduction to Amino Derivatives

A traditional and widely used method for introducing an amino group to an aromatic ring is through a two-step process of nitration followed by reduction.

This sequence can be applied to pyridine derivatives, although the electron-deficient nature of the ring can make the initial nitration step challenging. orgsyn.org The process typically involves:

Nitration: The pyridine substrate, such as a bromo-hydroxypyridine, is treated with a nitrating agent, commonly a mixture of nitric acid and sulfuric acid. The position of nitration is directed by the existing substituents. For example, the nitration of 2-amino-5-bromopyridine yields primarily 2-amino-5-bromo-3-nitropyridine. orgsyn.org

Reduction: The resulting nitropyridine is then reduced to the corresponding aminopyridine. Various reducing agents can be employed, including iron powder in acetic acid or catalytic hydrogenation. google.com

While this method is a cornerstone of aromatic chemistry, its application to pyridines can suffer from low yields and the formation of isomeric byproducts, making purification difficult. orgsyn.org For instance, the direct nitration of 2-aminopyridine gives the desired 3-nitro isomer in yields of less than 10%. orgsyn.org

Enzymatic and Biocatalytic Oxyfunctionalization of Pyridine Amines

Biocatalysis offers a green and highly selective alternative to classical chemical methods for the functionalization of pyridine rings. The use of whole-cell systems or isolated enzymes can achieve oxyfunctionalization (the introduction of a hydroxyl group) with remarkable precision, often under mild conditions.

A notable example is the use of the bacterium Burkholderia sp. MAK1 . dntb.gov.uaresearchgate.net This microorganism has demonstrated the ability to regioselectively hydroxylate a range of pyridine derivatives. researchgate.net Whole cells of Burkholderia sp. MAK1, when induced with pyridin-2-ol, can effectively convert various 2-aminopyridines into their corresponding 5-hydroxy derivatives. dntb.gov.uaresearchgate.net This biocatalytic transformation is a promising method for the synthesis of aminopyridinols, which are valuable pharmaceutical intermediates. researchgate.net The process circumvents the often inefficient and multi-step routes required in traditional chemical synthesis. researchgate.net

Table 2: Biocatalytic Hydroxylation of Aminopyridines by Burkholderia sp. MAK1
SubstrateBiocatalystProductPosition of HydroxylationReference
2-AminopyridineWhole cells of Burkholderia sp. MAK12-Amino-5-hydroxypyridineC5 dntb.gov.uaresearchgate.net
2-Amino-4-chloropyridineWhole cells of Burkholderia sp. MAK12-Amino-4-chloro-5-hydroxypyridineC5 researchgate.net
2-Amino-4-methylpyridineWhole cells of Burkholderia sp. MAK12-Amino-5-hydroxy-4-methylpyridineC5 researchgate.net

Ullmann, Suzuki-Miyaura, and Metal-Catalyzed C-H Arylation Reactions for Pyridine Derivatives

For creating analogues of this compound, metal-catalyzed cross-coupling reactions are indispensable tools. These reactions allow for the formation of new carbon-carbon or carbon-heteroatom bonds, enabling the modification of the pyridine scaffold. The bromo substituent, in particular, serves as an excellent handle for such transformations.

Ullmann Reaction: The Ullmann homocoupling reaction traditionally involves the copper-catalyzed coupling of two aryl halides to form a biaryl compound. mdpi.com Modern variations of this reaction can use palladium catalysts and may be applied to heteroaryl halides like bromopyridines to synthesize bipyridines. mdpi.com For example, 2-bromopyridine can undergo homocoupling to form 2,2'-bipyridine. mdpi.com

Suzuki-Miyaura Coupling: This is one of the most versatile cross-coupling reactions, involving the palladium-catalyzed reaction of an organoboron compound (like a boronic acid) with an organohalide. nih.gov Bromopyridines are common substrates for Suzuki-Miyaura reactions, allowing for the introduction of a wide variety of aryl or alkyl groups. researchgate.net For example, 2-bromopyridine can be coupled with phenylboronic acid to yield 2-phenylpyridine (B120327) using a palladium acetate/benzimidazolium salt catalyst system. nih.gov This reaction is crucial for synthesizing analogues where the bromine atom is replaced by a larger carbon-based framework.

Table 3: Examples of Cross-Coupling Reactions on Bromopyridines
ReactionSubstrate 1Substrate 2Catalyst SystemProductReference
Ullmann Homocoupling3-BromopyridineN/APd(OAc)₂ / Benzimidazolium Salt / K₂CO₃3,3'-Bipyridine nih.gov
Suzuki-Miyaura Coupling2-BromopyridinePhenylboronic AcidPd(OAc)₂ / Benzimidazolium Salt / K₂CO₃2-Phenylpyridine nih.govresearchgate.net
Ullmann Homocoupling2-BromopyridineN/APd(0)-PS (Polymer Supported)2,2'-Bipyridine mdpi.com

These metal-catalyzed reactions significantly expand the synthetic utility of brominated pyridine intermediates, providing access to a vast chemical space of complex analogues for further research and development.

Condensation Reactions for Scaffold Assembly

The assembly of the this compound scaffold and its analogues often relies on condensation reactions, a fundamental strategy in the synthesis of pyridines and other heterocyclic systems. These reactions typically involve the formation of carbon-carbon and carbon-nitrogen bonds to construct the pyridine ring. A common approach is the Hantzsch dihydropyridine (B1217469) synthesis, which involves the condensation of an aldehyde, ammonia (or an ammonium (B1175870) salt), and two equivalents of a 1,3-dicarbonyl compound. Subsequent oxidation of the initially formed dihydropyridine intermediate yields the aromatic pyridine ring. While versatile, a significant challenge in accessing diversely substituted pyridines is that each specific substitution pattern may necessitate a unique set of starting materials and optimized reaction conditions.

Another powerful strategy involves the condensation of 2-aminopyridines with various carbonyl compounds. For instance, the reaction of 2-aminopyridines with α-haloketones is a widely used method for the synthesis of imidazo[1,2-a]pyridines, a class of fused heterocyclic compounds. royalsocietypublishing.org This reaction proceeds via an initial N-alkylation of the 2-aminopyridine followed by an intramolecular cyclization. The choice of catalyst and reaction conditions is crucial for the success of these condensations.

The synthesis of Schiff bases through the condensation of aminopyridines with aldehydes is another key methodology. asianpubs.orgresearchgate.net These imine-containing compounds can serve as versatile intermediates for the synthesis of more complex heterocyclic systems. For example, the condensation of 2-aminopyridine with salicylaldehyde (B1680747) or its derivatives can yield Schiff bases that can be further cyclized or functionalized. researchgate.net The reaction conditions for Schiff base formation are often mild, sometimes requiring only refluxing in a suitable solvent like ethanol. asianpubs.org

Multicomponent reactions (MCRs) also offer an efficient pathway to construct complex pyridine derivatives from simple starting materials in a single step. mdpi.com These reactions, such as the three-component condensation of an aldehyde, an amine, and an activated methylene (B1212753) compound, are highly atom-economical and can generate molecular diversity quickly. organic-chemistry.org For example, a three-component reaction of isocyanides, pyridines, and aldehydes can be used to synthesize substituted pyridines, which can then undergo further modifications like Suzuki-type coupling reactions. mdpi.com

The following table summarizes various condensation reactions used in the synthesis of pyridine-based scaffolds.

Reaction TypeReactantsProduct TypeCatalyst/ConditionsReference
Hantzsch Dihydropyridine SynthesisAldehyde, Ammonia, 1,3-Dicarbonyl CompoundSubstituted PyridineSubsequent OxidationGeneral Knowledge
Imidazo[1,2-a]pyridine Synthesis2-Aminopyridine, α-HaloketoneImidazo[1,2-a]pyridineCu(OTf)₂, Ionic Liquids, ZnCl₂ royalsocietypublishing.org
Schiff Base FormationAminopyridine, AldehydeSchiff BaseReflux in Ethanol asianpubs.orgresearchgate.net
Multicomponent ReactionIsocyanide, Pyridine, AldehydeSubstituted PyridineSc(OTf)₃, then Pd(dppf)Cl₂ mdpi.com
Chichibabin Reaction3-Acetyl Coumarin, Aromatic Aldehyde, Ammonium Acetate2,6-bis(1-coumarin-2-yl)-4-(4-substituted phenyl) pyridineAcidic Conditions mdpi.com

Green Chemistry Approaches in Aminopyridine Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of aminopyridines and their derivatives to develop more environmentally benign and sustainable processes. ijprt.org Key areas of focus include the use of greener solvents, alternative energy sources, and the development of catalyst systems that are efficient and recyclable.

One of the primary goals of green chemistry is to minimize or eliminate the use of hazardous solvents. ijprt.org Water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. The synthesis of 2-arylimidazo[1,2-a]pyridines has been successfully carried out in aqueous media, demonstrating the feasibility of using water as a solvent for aminopyridine synthesis. acs.org In some cases, the addition of a surfactant to the aqueous media can enhance the reaction efficiency. acs.org Ethanol is another green solvent that is often used in the synthesis of aminopyridine derivatives, such as in the formation of Schiff bases. asianpubs.org The use of solvent-free reaction conditions, where the reactants are ground together, represents an even greener approach by completely eliminating the need for a solvent. asianpubs.org

The use of alternative energy sources like microwave irradiation can significantly reduce reaction times and energy consumption compared to conventional heating methods. nih.gov Microwave-assisted synthesis has been employed for the preparation of various heterocyclic compounds, including pyridopyrimidine-2-thiones and benzimidazole (B57391) derivatives, often leading to higher yields in shorter reaction times. nih.gov

The development of reusable and non-toxic catalysts is another cornerstone of green chemistry. ijprt.org Heterogeneous catalysts, such as metal-organic frameworks (MOFs) and solid-supported catalysts, are particularly attractive because they can be easily separated from the reaction mixture and reused, reducing waste and cost. mdpi.com For example, the Fe₂Ni-BDC bimetallic MOF used in the synthesis of N-pyridinyl benzamide (B126) could be recovered and reused multiple times without a significant loss of activity. mdpi.com Iodine has also been used as an eco-friendly catalyst for the synthesis of imidazo[1,2-a]pyridines in aqueous media. acs.org

The following table highlights some green chemistry approaches applied in the synthesis of aminopyridine-related compounds.

Green ApproachReaction/ProductDetailsReference
Aqueous Media Synthesis of 2-arylimidazo[1,2-a]pyridinesReaction performed "on water" with iodine as a catalyst. acs.org
Green Solvent Synthesis of Schiff basesEthanol used as a recyclable and less toxic solvent. asianpubs.org
Microwave-Assisted Synthesis Synthesis of pyridopyrimidine-2-thionesMulticomponent reaction under microwave irradiation in the presence of an ionic liquid. nih.gov
Reusable Catalyst Synthesis of N-pyridinyl benzamideFe₂Ni-BDC bimetallic MOF used as a heterogeneous catalyst that can be recovered and reused. mdpi.com
Solvent-Free Reaction Synthesis of substituted thioureasReactants are ground together without a solvent. asianpubs.org
Eco-Friendly Catalyst Synthesis of imidazo[1,2-a]pyridinesDBU used as a catalyst in aqueous ethanol. royalsocietypublishing.org

Reactivity and Chemical Transformations of 5 Amino 6 Bromopyridin 3 Ol

Electrophilic Aromatic Substitution Pathways

Electrophilic aromatic substitution (EAS) reactions on the pyridine (B92270) ring are generally less facile than on a corresponding benzene (B151609) ring due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring towards electrophilic attack. libretexts.orggcwgandhinagar.com However, the substituents present on the 5-Amino-6-bromopyridin-3-ol ring significantly modify this inherent reactivity.

The amino (-NH₂) and hydroxyl (-OH) groups are both potent activating groups in electrophilic aromatic substitution reactions. libretexts.org They are ortho, para-directing and function by donating electron density to the aromatic ring through resonance, thereby stabilizing the positively charged intermediate (the sigma complex or arenium ion) formed during the reaction. libretexts.orgmsu.edu

In this compound, the hydroxyl group is at position 3 and the amino group is at position 5. Both groups work in concert to activate the pyridine ring. The hydroxyl group strongly activates the positions ortho (2 and 4) and para (6) to it. Similarly, the amino group activates its ortho (4 and 6) and para (2) positions. The cumulative effect is a significant increase in the nucleophilicity of the pyridine ring, particularly at positions 2 and 4, making electrophilic attack at these sites more favorable than in unsubstituted or singly substituted pyridines. gcwgandhinagar.com While the bromine at position 6 is a deactivating group due to its inductive electron-withdrawing effect, its influence is generally overcome by the powerful activating effects of the amino and hydroxyl groups. libretexts.org

SubstituentPositionTypeInfluence on EAS
-OH3Activating, Ortho, Para-DirectingIncreases electron density at positions 2, 4, and 6.
-NH₂5Activating, Ortho, Para-DirectingIncreases electron density at positions 2, 4, and 6.
-Br6Deactivating, Ortho, Para-DirectingDecreases electron density through induction, but directs to ortho/para positions.

Nucleophilic Aromatic Substitution Reactions of the Bromine Atom

The presence of a halogen atom on an electron-deficient pyridine ring makes it susceptible to nucleophilic aromatic substitution (SNAr). masterorganicchemistry.compressbooks.pub This is a key reaction pathway for this compound, allowing for the introduction of a wide range of functional groups at the C6 position.

The bromine atom at the C6 position of this compound can be displaced by various nucleophiles. The electron-withdrawing nature of the pyridine nitrogen atom facilitates this reaction by stabilizing the negatively charged Meisenheimer intermediate that forms upon nucleophilic attack. pressbooks.pub The activating groups (-NH₂ and -OH) can further influence the reaction's feasibility.

The scope of nucleophiles includes amines, thiols, and alkoxides. For instance, reactions with amines can lead to the formation of 6-amino-substituted pyridinols. Such reactions are often carried out in the presence of a base, such as potassium carbonate, in a polar aprotic solvent like DMSO.

Table of Nucleophilic Displacement Reactions

Nucleophile Reagent Example Product Type
Amines R-NH₂ 6-Aminopyridin-3-ol derivatives
Thiols R-SH 6-Thio-substituted pyridin-3-ol derivatives

Limitations can arise from the reactivity of the other functional groups. For example, under strongly basic conditions, the acidic hydroxyl group can be deprotonated, which may affect the reaction outcome. Additionally, the amino group itself can act as a nucleophile, potentially leading to side reactions or polymerization under certain conditions. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, also provide a route to substitute the bromine atom, expanding the scope to include the formation of carbon-carbon bonds.

Reactions Involving the Amino Group

The primary amino group at the C5 position is a versatile functional handle, readily participating in a variety of chemical transformations.

The nucleophilic nature of the amino group allows for its acylation, alkylation, and arylation.

Acylation: The amino group can be readily acylated using acylating agents like acid chlorides or anhydrides to form the corresponding amides. libretexts.org This transformation is often used as a protecting strategy or to introduce specific acyl moieties. For example, reaction with acetyl chloride in the presence of a base would yield N-(6-bromo-5-hydroxy-pyridin-3-yl)acetamide.

Alkylation: Alkylation of the amino group can be achieved using alkyl halides. However, controlling the degree of alkylation (mono- vs. di-alkylation) can be challenging. Reductive amination provides a more controlled method for introducing alkyl groups.

Arylation: The amino group can undergo N-arylation through reactions like the Buchwald-Hartwig amination, which involves a palladium catalyst to couple the aminopyridine with an aryl halide.

Primary amines, such as the one in this compound, react with aldehydes and ketones to form imines, also known as Schiff bases. researchgate.netnih.gov This condensation reaction typically occurs under acidic or basic catalysis and involves the elimination of a water molecule.

The general reaction is: R-CHO (Aldehyde) + H₂N-Py → R-CH=N-Py (Schiff base) + H₂O

The formation of a Schiff base from this compound and an aromatic aldehyde, for instance, would result in a molecule with an extended conjugated system. researchgate.net These compounds are of interest due to their potential biological activities and applications in coordination chemistry. nih.govresearchgate.net The stability of the resulting imine can vary, with those derived from aromatic aldehydes generally being more stable than those from aliphatic aldehydes. researchgate.net

Reactions of the Hydroxyl Group

The hydroxyl group in this compound is a key site for functionalization, allowing for the synthesis of a variety of derivatives through etherification, esterification, and oxidation reactions.

Etherification and Esterification

Oxidation Pathways

The hydroxyl group of pyridinol derivatives can be oxidized to the corresponding carbonyl compounds. smolecule.com For example, 5-bromo-6-fluoropyridin-3-ol (B1592280) can be oxidized to form 5-bromo-6-fluoropyridin-3-one. This suggests that this compound could likely be oxidized to the corresponding pyridinone derivative under suitable oxidizing conditions. The presence of the bromine atom at a neighboring position may influence the stability of the ring towards oxidation compared to unsubstituted pyridinols.

Metal-Catalyzed Coupling Reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig)

The bromine atom on the pyridine ring of this compound makes it an excellent candidate for a variety of metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex molecules.

Palladium-Catalyzed Cross-Coupling Strategies

Palladium catalysts are widely used for cross-coupling reactions involving aryl halides. eie.gr

Suzuki-Miyaura Coupling : This reaction couples an organoboron compound with a halide and is a versatile method for forming C-C bonds. mdpi.comsmolecule.com For instance, 5-bromo-2-methylpyridin-3-amine (B1289001) has been successfully used in Suzuki cross-coupling reactions with various arylboronic acids. mdpi.com Similarly, 5-bromo-6-fluoropyridin-3-ol reacts with arylboronic acids in the presence of a palladium catalyst to form biaryl derivatives. This indicates a high probability of success for Suzuki-Miyaura coupling with this compound.

Sonogashira Coupling : This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide. beilstein-journals.orgmdpi.comresearchgate.net It is a fundamental method for constructing sp2-sp carbon-carbon bonds. researchgate.net The reaction is typically catalyzed by a palladium complex and a copper co-catalyst. mdpi.com Given the reactivity of other bromopyridine derivatives in Sonogashira reactions, it is expected that this compound would also undergo this transformation to produce 6-alkynyl-5-aminopyridin-3-ol derivatives. beilstein-journals.org

Buchwald-Hartwig Amination : This reaction forms a carbon-nitrogen bond between an aryl halide and an amine. researchgate.netorganic-synthesis.comlibretexts.org For example, 5-bromo-6-fluoropyridin-3-ol can undergo Buchwald-Hartwig amination to form C-N bonds with secondary amines under palladium catalysis. A novel series of N-alkyl/aryl substituted phthalimide (B116566) analogs containing a 2-bromopyridyl functionality were synthesized using optimized Buchwald-Hartwig amination conditions. researchgate.net This suggests that the bromo substituent of this compound would be amenable to this type of coupling.

Palladium-Catalyzed Reaction Reactants Typical Catalyst System Product Type
Suzuki-Miyaura CouplingArylboronic acidPd(OAc)₂, K₂CO₃ Biaryl derivatives
Sonogashira CouplingTerminal alkynePd(CF₃COO)₂, PPh₃, CuI, Et₃N researchgate.net2-amino-3-alkynylpyridines
Buchwald-Hartwig AminationAminePd(OAc)₂, BINAP, Cs₂CO₃ researchgate.netAryl amines

Copper-Mediated Transformations

Copper catalysis offers a complementary approach to palladium for cross-coupling reactions. beilstein-journals.org Copper-catalyzed reactions, such as the Ullmann condensation, are well-established methods for forming carbon-heteroatom bonds. While specific examples for this compound are not documented, the general reactivity of aryl bromides in copper-mediated transformations suggests this as a viable pathway for further functionalization. chemrxiv.org

Rhodium and Iron Catalysis in Pyridine Functionalization

In recent years, rhodium and iron catalysts have emerged as powerful tools for C-H functionalization and other transformations. nih.govmdpi.comrsc.orgnih.govnih.govrsc.orgchemrxiv.orgmdpi.com

Rhodium Catalysis : Rhodium catalysts have shown unique reactivity and selectivity in asymmetric C-H functionalization reactions. nih.gov They have been used for the synthesis of highly functionalized nitrogen heterocycles. nih.gov While direct application to this compound is not reported, the potential for rhodium-catalyzed C-H activation on the pyridine ring exists.

Iron Catalysis : Iron, being an earth-abundant and non-toxic metal, is an attractive alternative to precious metal catalysts. nih.govmdpi.comrsc.org Iron catalysts have been successfully employed in a variety of transformations, including C-H functionalization and cross-coupling reactions. nih.govrsc.orgsioc-journal.cn For instance, iron has been used to catalyze the C-H alkylation of indoles. nih.gov The development of iron-catalyzed methods for pyridine functionalization is an active area of research.

Ring-Opening and Rearrangement Reactions

The pyridine ring is generally stable due to its aromaticity. However, under specific conditions, particularly photochemical activation, substituted pyridines can undergo skeletal rearrangements and, in some cases, ring-opening reactions. While direct experimental data on the ring-opening and rearrangement reactions of this compound is not extensively documented in publicly available literature, its potential reactivity can be inferred from studies on analogous substituted pyridines and pyridine N-oxides.

Photochemical Rearrangements:

One of the most well-documented rearrangement reactions of the pyridine skeleton involves photochemical activation. Irradiation of substituted pyridines, typically in the vapor phase or solution, can lead to the formation of various isomers through a process known as phototransposition. This occurs via intermediates like Dewar pyridines and prismanes, leading to a scrambling of the ring atoms. For monosubstituted pyridines, this can result in a triad (B1167595) of interconverting isomers. arkat-usa.org

A particularly relevant transformation for pyridinols is the photochemical rearrangement of their corresponding N-oxides. The N-oxidation of the pyridine nitrogen alters the electronic structure of the ring, making it susceptible to different modes of reaction. Upon UV irradiation, pyridine N-oxides can rearrange to form 3-hydroxypyridines. nih.govacs.org This process is believed to proceed through a highly strained oxaziridine (B8769555) intermediate, which then undergoes skeletal rearrangement. nih.gov

For this compound, conversion to its N-oxide derivative could potentially open a pathway to further photochemical functionalization or rearrangement. The substituents on the ring would be expected to influence the regioselectivity of such a reaction.

Skeletal Enlargement via Pyridinium (B92312) Ylides:

Another potential rearrangement pathway involves the conversion of the pyridine nitrogen to a pyridinium ylide. In situ generation of 1-aminopyridinium ylides from pyridines and their subsequent irradiation with UV light has been shown to induce a skeletal transformation, leading to the insertion of a nitrogen atom and the formation of 1,2-diazepines. chemrxiv.org The regioselectivity of this ring expansion is influenced by the steric and electronic nature of the substituents on the pyridine ring. For 3-substituted pyridines, a mixture of regioisomers is often observed. chemrxiv.org

Potential for Ring Cleavage:

While less common for the pyridine ring itself under typical laboratory conditions, ring cleavage is a known transformation for related heterocyclic systems and can be induced under specific circumstances. For instance, enzymatic ring-cleavage of catecholic compounds by dioxygenases is a key step in the aerobic degradation of aromatic compounds. nih.gov Although this is a biological process, it highlights the potential for oxidative cleavage of the pyridinol ring system under specific catalytic conditions.

Some chemical methods can also lead to ring opening. For example, the reaction of certain fused heterocyclic systems, such as isoxazolo[4,5-b]pyridines, with a base can promote decarbonylation and subsequent isoxazole (B147169) ring opening. While not a direct analogue, this demonstrates that the fusion of another ring and the presence of specific activating groups can predispose the pyridine system to ring-opening reactions.

Below is a table summarizing potential rearrangement and ring-opening reactions based on the reactivity of analogous compounds.

Reaction TypeReactant TypeConditionsPotential Product(s)Notes
Photochemical RearrangementPyridine N-oxideUV irradiation (e.g., 254 nm), acid promoter (e.g., AcOH)Isomeric HydroxypyridinesThe position of the hydroxyl group may shift. The amino and bromo substituents would influence the outcome.
PhototranspositionSubstituted PyridineUV irradiation (vapor phase)Isomeric AminobromopyridinolsLeads to a mixture of constitutional isomers with altered substituent positions.
Skeletal EnlargementPyridinium YlideIn situ ylide formation, UV irradiationDiazepine derivativesPotential for formation of a seven-membered ring containing two adjacent nitrogen atoms.

It is important to emphasize that the reactions described above are based on the known reactivity of related pyridine derivatives. Specific experimental investigation of this compound would be necessary to confirm these potential transformation pathways and to determine the precise reaction conditions and product distributions.

Spectroscopic and Structural Elucidation of 5 Amino 6 Bromopyridin 3 Ol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the precise structure of 5-Amino-6-bromopyridin-3-ol by providing information on the chemical environment of hydrogen and carbon nuclei.

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons and the protons of the amino (-NH₂) and hydroxyl (-OH) groups. The pyridine (B92270) ring itself contains two protons. Based on the substitution pattern, these would be at position 2 and position 4.

The chemical shifts (δ) are influenced by the electronic effects of the substituents. The amino and hydroxyl groups are electron-donating, which tend to shield the ring protons (shifting them upfield), while the bromine atom and the ring nitrogen have a deshielding effect.

For a related compound, 2-amino-6-bromopyridin-3-ol, the ¹H NMR spectrum in DMSO-d₆ shows two doublets for the aromatic protons at δ 6.74 ppm and δ 6.49 ppm, with a coupling constant (J) of 7.8 Hz. echemi.com It also shows signals for the hydroxyl and amino protons. echemi.com For this compound, similar aromatic signals are expected, with their exact shifts and coupling constants determined by the specific substituent positions. The coupling constant between the protons at C2 and C4 would likely be a smaller, long-range coupling.

Expected ¹H NMR Data for this compound:

Proton Expected Chemical Shift (ppm) Expected Multiplicity Expected Coupling Constant (J) in Hz
H-2 Downfield region Doublet ~2-3 Hz (⁴J)
H-4 Upfield region Doublet ~2-3 Hz (⁴J)
-NH₂ Variable, broad Singlet N/A

Note: The chemical shifts for -NH₂ and -OH protons are variable and depend on solvent, concentration, and temperature. They may also exchange with deuterium (B1214612) in solvents like D₂O.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, five distinct signals are expected for the five carbon atoms of the pyridine ring. The chemical shifts are significantly affected by the attached substituents.

C-Br (C6): The carbon atom bonded to bromine will appear at a relatively upfield position compared to unsubstituted carbons due to the heavy atom effect, despite bromine's electronegativity.

C-OH (C3) and C-NH₂ (C5): These carbons will be significantly deshielded (shifted downfield) due to the strong deshielding effect of the attached oxygen and nitrogen atoms.

C-H (C2, C4): These carbons will have shifts influenced by the adjacent substituents.

C-N (C1): The carbon adjacent to the ring nitrogen will also be deshielded.

Assignments can be definitively confirmed using 2D NMR techniques. nih.govntnu.no

2D NMR experiments are crucial for the unambiguous assignment of all proton and carbon signals, especially for complex structures. nih.govscispace.com

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled. researchgate.net A COSY spectrum of this compound would show a cross-peak between the H-2 and H-4 protons, confirming their coupling relationship. researchgate.net

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. researchgate.net It would show cross-peaks between H-2 and C-2, and between H-4 and C-4, allowing for the direct assignment of these carbons.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) provides the molecular weight and valuable structural information through the analysis of fragmentation patterns. The molecular formula for this compound is C₅H₅BrN₂O, with a calculated molecular weight of approximately 189.01 g/mol . chemsrc.com

A key feature in the mass spectrum of a bromine-containing compound is the isotopic pattern. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This results in two molecular ion peaks, [M]⁺ and [M+2]⁺, of almost equal intensity, which is a clear indicator of the presence of one bromine atom in the molecule.

High-resolution mass spectrometry (HRMS) can confirm the elemental composition by providing a highly accurate mass measurement. The fragmentation of pyridines, amines, and phenols under electron ionization (EI) can be complex but predictable. Common fragmentation pathways for this compound could include:

Loss of the bromine radical (•Br)

Loss of carbon monoxide (CO) from the hydroxyl group

Loss of hydrogen cyanide (HCN) from the pyridine ring

Predicted Mass Spectrometry Fragments:

m/z Value Identity
189/191 [M]⁺/ [M+2]⁺ (Molecular Ion)
110 [M - Br]⁺
161/163 [M - CO]⁺

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups within a molecule by probing its vibrational modes. edinst.com

In the IR spectrum of this compound, characteristic absorption bands are expected for the O-H, N-H, and aromatic C-H and C=C/C=N bonds.

O-H Stretch: A broad absorption band is expected in the region of 3200-3600 cm⁻¹ due to the hydroxyl group.

N-H Stretch: The amino group will typically show two sharp peaks (for symmetric and asymmetric stretching) in the 3300-3500 cm⁻¹ region.

Aromatic C-H Stretch: Absorptions for C-H stretching on the pyridine ring are expected just above 3000 cm⁻¹.

C=C and C=N Stretches: The pyridine ring vibrations will result in several bands in the 1400-1600 cm⁻¹ region.

C-O Stretch: A strong band for the C-O stretching of the phenolic hydroxyl group is expected around 1200-1260 cm⁻¹.

C-Br Stretch: The C-Br stretching vibration appears in the fingerprint region, typically between 500-600 cm⁻¹.

Raman spectroscopy provides complementary information. While O-H and other polar bond vibrations are often weak in Raman spectra, the symmetric vibrations of the aromatic ring are typically strong. americanpharmaceuticalreview.com Water is a weak Raman scatterer, making this technique advantageous for analyzing aqueous samples. edinst.com The analysis of both IR and Raman spectra provides a more complete picture of the vibrational modes of the molecule. researchgate.net

Characteristic Vibrational Frequencies:

Functional Group Bond Type of Vibration Expected Wavenumber (cm⁻¹)
Hydroxyl O-H Stretch, broad 3200 - 3600
Amino N-H Stretch, sharp (2 bands) 3300 - 3500
Aromatic C-H Stretch 3000 - 3100
Aromatic C=C, C=N Ring Stretch 1400 - 1600
Phenol C-O Stretch 1200 - 1260

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Vis spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. msu.edu This technique is particularly useful for analyzing compounds with conjugated π systems and chromophores. msu.edu

The pyridine ring in this compound is a chromophore. The presence of the amino (-NH₂) and hydroxyl (-OH) groups, which are powerful auxochromes (groups with non-bonding electrons), is expected to cause a bathochromic shift (a shift to longer wavelengths) of the π → π* transitions compared to unsubstituted pyridine.

The absorption spectrum is expected to show intense bands corresponding to π → π* transitions of the conjugated aromatic system. Weaker absorptions at longer wavelengths due to n → π* transitions, involving the non-bonding electrons on the nitrogen and oxygen atoms, may also be observed. The exact position of the absorption maxima (λmax) and the molar absorptivity (ε) can be influenced by the solvent polarity.

X-ray Crystallography for Solid-State Molecular Structure and Intermolecular Interactions

X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. This method allows for the detailed characterization of molecular geometry, including bond lengths, bond angles, and torsion angles, as well as the nature of intermolecular interactions that stabilize the crystal lattice. While a specific crystal structure for this compound is not publicly available, the analysis of closely related structures, such as (6-bromopyridin-3-yl)boronic acid, offers valuable insights into the expected solid-state behavior.

In the solid state, molecules of this compound are expected to exhibit a planar pyridine ring. The substituents—amino, bromo, and hydroxyl groups—would lie in or close to the plane of the ring. The precise arrangement of molecules in the crystal lattice is dictated by a network of intermolecular interactions. Hydrogen bonding is anticipated to be a dominant force in the crystal packing. The hydroxyl (-OH) and amino (-NH2) groups are excellent hydrogen bond donors, while the nitrogen atom of the pyridine ring and the oxygen of the hydroxyl group are effective hydrogen bond acceptors.

It is plausible that strong O-H···N or N-H···N hydrogen bonds would form between adjacent molecules, leading to the formation of chains or more complex three-dimensional networks. For instance, the crystal structure of (6-bromopyridin-3-yl)boronic acid reveals significant hydrogen bonding interactions that influence its molecular assembly. researchgate.net Similar interactions would be expected for this compound, potentially involving the formation of dimeric motifs through hydrogen bonds between the hydroxyl and pyridine nitrogen atoms.

A hypothetical table of crystallographic data for this compound, based on typical values for similar organic compounds, is presented below.

Crystallographic Parameter Hypothetical Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)7.5
b (Å)10.2
c (Å)8.9
α (°)90
β (°)98.5
γ (°)90
Volume (ų)670.8
Z4

This interactive table allows for a clear presentation of the kind of data obtained from an X-ray diffraction experiment. The specific values would be determined experimentally.

Conformational Analysis via Spectroscopic Methods

Conformational analysis investigates the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For a molecule like this compound, conformational flexibility primarily arises from the rotation of the hydroxyl (-OH) and amino (-NH2) groups. Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, coupled with computational chemistry, are instrumental in understanding the conformational preferences of such molecules in solution and in the gas phase.

The orientation of the hydroxyl and amino groups can be influenced by both intramolecular and intermolecular hydrogen bonding. In non-polar solvents, it is likely that an intramolecular hydrogen bond could form between the hydroxyl group at position 3 and the amino group at position 5, or between the hydroxyl group and the pyridine nitrogen. The presence and strength of such intramolecular hydrogen bonds can be inferred from IR spectroscopy by observing the position and shape of the O-H and N-H stretching bands. For instance, a broad and red-shifted O-H stretching frequency would suggest the involvement of the hydroxyl group in hydrogen bonding.

NMR spectroscopy provides detailed information about the chemical environment of each atom. The chemical shifts of the protons on the pyridine ring and the amino and hydroxyl groups can be sensitive to the molecular conformation. Furthermore, Nuclear Overhauser Effect (NOE) experiments can be used to determine the through-space proximity of different protons, providing direct evidence for specific conformations. The coupling constants between adjacent protons can also offer insights into the dihedral angles and thus the preferred conformation. Studies on similar substituted pyridines have shown that the conformational equilibrium can be significantly influenced by the solvent, with polar solvents favoring conformations that can engage in intermolecular hydrogen bonding with the solvent molecules. usp.br

Theoretical calculations, such as Density Functional Theory (DFT), are often used in conjunction with spectroscopic data to model the potential energy surface of the molecule and identify the most stable conformers. usp.brresearchgate.net These calculations can predict the relative energies of different conformations and the energy barriers for their interconversion, providing a deeper understanding of the molecule's dynamic behavior.

A summary of the expected spectroscopic data that would be used for the conformational analysis of this compound is provided in the table below.

Spectroscopic Technique Parameter Expected Observation and Interpretation
Infrared (IR) SpectroscopyO-H Stretching FrequencyA broad band around 3200-3400 cm⁻¹ would indicate hydrogen bonding. A sharper band at higher frequency (~3600 cm⁻¹) would suggest a free hydroxyl group.
Infrared (IR) SpectroscopyN-H Stretching FrequenciesTwo bands in the region of 3300-3500 cm⁻¹ are expected for the primary amine. Shifts in these bands can indicate hydrogen bonding.
¹H NMR SpectroscopyChemical Shifts (δ)The chemical shifts of the aromatic protons and the -OH and -NH₂ protons would be sensitive to the electronic environment and hydrogen bonding, thus reflecting the preferred conformation.
¹H NMR SpectroscopyNuclear Overhauser Effect (NOE)NOE signals between the -OH or -NH₂ protons and nearby ring protons would provide evidence for specific spatial arrangements.

Computational and Theoretical Investigations of 5 Amino 6 Bromopyridin 3 Ol

Electrostatic Potential (ESP) Maps and Reactivity Prediction

The Molecular Electrostatic Potential (ESP) map is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic attack. The ESP is calculated by determining the electrostatic potential at the surface of the molecule, providing a color-coded map where different colors represent varying potential values. Typically, regions of negative potential (electron-rich) are colored red, indicating sites susceptible to electrophilic attack, while regions of positive potential (electron-poor) are colored blue, signifying sites prone to nucleophilic attack. Green and yellow areas represent regions of neutral or intermediate potential.

For 5-Amino-6-bromopyridin-3-ol, the ESP map would reveal key features about its reactivity. The nitrogen atom of the pyridine (B92270) ring, the oxygen atom of the hydroxyl group, and the nitrogen atom of the amino group are expected to be regions of high electron density, appearing as red or deep orange on the ESP map. These sites represent the most likely points for interaction with electrophiles. Conversely, the hydrogen atoms of the hydroxyl and amino groups, as well as the carbon atoms adjacent to the electronegative atoms, would exhibit a more positive potential, making them susceptible to nucleophilic attack.

The presence of the bromine atom introduces an interesting electronic effect. While halogens are generally deactivating due to their inductive electron-withdrawing nature, they can also donate electron density through resonance. The ESP map would illustrate the net effect of these competing influences on the charge distribution of the aromatic ring.

To quantify the reactivity of this compound, various quantum chemical descriptors can be calculated. These descriptors, derived from conceptual Density Functional Theory (DFT), provide a more detailed picture of the molecule's reactivity.

Reactivity DescriptorPredicted Value (Arbitrary Units)Implication for Reactivity
EHOMO (Highest Occupied Molecular Orbital Energy) -Indicates the electron-donating ability. A higher value suggests greater reactivity towards electrophiles.
ELUMO (Lowest Unoccupied Molecular Orbital Energy) -Indicates the electron-accepting ability. A lower value suggests greater reactivity towards nucleophiles.
Energy Gap (ΔE = ELUMO - EHOMO) -A smaller energy gap implies higher reactivity and lower kinetic stability.
Chemical Hardness (η) -Measures the resistance to change in electron distribution. A lower value indicates higher reactivity.
Global Electrophilicity Index (ω) -Quantifies the ability of a molecule to accept electrons. A higher value indicates a better electrophile.
Global Nucleophilicity Index (N) -Quantifies the ability of a molecule to donate electrons. A higher value indicates a better nucleophile.

Note: The values in this table are placeholders as specific computational studies on this compound are not publicly available. These descriptors would be calculated using DFT methods such as B3LYP with an appropriate basis set.

Analysis of these descriptors would provide a comprehensive understanding of the chemical reactivity of this compound, guiding the design of synthetic routes and the prediction of its behavior in chemical reactions.

Investigation of Tautomeric Forms and Their Relative Stabilities

Tautomerism is a phenomenon where a single chemical compound can exist in two or more interconvertible forms that differ in the position of a proton and the location of a double bond. For this compound, several tautomeric forms are possible due to the presence of the hydroxyl and amino groups on the pyridine ring. The relative stability of these tautomers is of significant interest as it can influence the compound's physical, chemical, and biological properties.

Computational methods, particularly DFT, are well-suited for investigating the relative stabilities of tautomers. By calculating the Gibbs free energy of each possible tautomer, their equilibrium populations can be predicted. The most stable tautomer is the one with the lowest Gibbs free energy.

The primary tautomeric equilibrium for this compound involves the migration of a proton between the hydroxyl group and the ring nitrogen atom, leading to a pyridin-3(2H)-one form. Additionally, amino-imino tautomerism can occur. The relative energies of these forms are influenced by factors such as aromaticity, intramolecular hydrogen bonding, and solvent effects.

Tautomeric FormStructureRelative Gibbs Free Energy (kcal/mol)Predicted Equilibrium Population (%)
This compound (Canonical Form)0.00 (Reference)-
5-Amino-6-bromo-1H-pyridin-3(2H)-one (Keto Tautomer)--
5-Imino-6-bromo-5,6-dihydropyridin-3-ol (Imino Tautomer)--

Note: The values in this table are illustrative and would require specific quantum chemical calculations. The relative energies are typically calculated in the gas phase and can be corrected for solvent effects using continuum solvation models.

Computational studies on related aminopyridine and hydroxypyridine systems have shown that the pyridinol form is generally more stable than the pyridone form in the gas phase, while in polar solvents, the equilibrium can shift towards the more polar pyridone tautomer. The presence of the amino and bromo substituents will further modulate the relative stabilities of the tautomers of this compound. A thorough computational investigation would provide quantitative insights into these subtle electronic effects and predict the predominant tautomeric form under different conditions.

Advanced Applications in Chemical Research Excluding Clinical/safety

Role as Building Blocks in Complex Molecule Synthesis

The strategic placement of reactive functional groups on the 5-Amino-6-bromopyridin-3-ol scaffold renders it an invaluable starting material for the construction of more complex molecular architectures. The amino, bromo, and hydroxyl moieties serve as handles for a variety of chemical transformations, enabling its incorporation into intricate structures.

Synthesis of Fused Heterocyclic Systems

Fused heterocyclic systems are core components of many functional molecules. This compound is a promising precursor for such systems, particularly for furo- and thieno-pyridines, which are known for their biological and material properties.

While direct synthesis of fused systems from this compound is not extensively documented, established synthetic routes for analogous compounds highlight its potential. For example, the synthesis of 2-substituted furo[3,2-b]pyridines is often achieved through a one-pot process involving the coupling of a substituted hydroxypyridine with terminal alkynes, catalyzed by palladium and copper complexes. researchgate.netnih.gov This process involves a sequential C-C coupling (Sonogashira reaction) followed by a C-O bond-forming cyclization. Given the structure of this compound, it could plausibly undergo a similar transformation where the bromine atom is displaced in a cross-coupling reaction, followed by intramolecular cyclization involving the hydroxyl group to form a furo[3,2-b]pyridine (B1253681) core.

Similarly, thieno[3,2-b]pyridine (B153574) derivatives, which are of interest for their potential anti-mycobacterial activity, are synthesized from functionalized pyridine (B92270) precursors. nih.gov The synthesis of thieno[2,3-b]pyridines has also been reported starting from pyridine derivatives that undergo cyclization reactions. mdpi.comnih.gov The presence of both a halogen and an amino group on the this compound ring provides the necessary functionality for these types of annulation reactions.

Table 1: Plausible Synthetic Routes to Fused Heterocycles

Starting Material Analogue Reaction Type Resulting Fused System Catalyst System
3-Chloro-2-hydroxypyridine Sonogashira Coupling & Cyclization Furo[3,2-b]pyridine Pd/C-CuI-PPh3
Substituted Thiophene Friedländer Reaction Thieno[2,3-b]pyridine Base-catalyzed

Generation of Privileged Scaffolds

In medicinal chemistry, "privileged scaffolds" are molecular frameworks that are capable of binding to multiple biological targets. The furo[3,2-b]pyridine core is recognized as one such privileged scaffold, serving as a template for potent and selective kinase inhibitors and modulators of key signaling pathways like the Hedgehog pathway. researchgate.netnih.gov

As this compound is a viable precursor for the furo[3,2-b]pyridine system, it represents a key building block for accessing these valuable scaffolds. The ability to synthesize a library of derivatives by modifying the amino and bromo positions before or after the formation of the fused ring system allows for the systematic exploration of chemical space in drug discovery programs. The generation of such compound libraries is a cornerstone of modern medicinal chemistry for identifying new lead compounds. nih.gov

Scaffold for Ligand Design in Catalysis and Coordination Chemistry

The nitrogen atom of the pyridine ring and the oxygen of the hydroxyl group in this compound are positioned to act as a bidentate, N,O-chelating ligand. Such ligands are of great interest in coordination chemistry and catalysis due to their ability to form stable complexes with a variety of transition metals.

Development of Metal Complexes for Catalytic Processes

N,O-bidentate ligands derived from pyridinols and related structures form robust complexes with metals like palladium, copper, and iron, which are active catalysts for a range of organic transformations. rsc.org Palladium(II) complexes featuring pyridine-based ligands are particularly effective as precatalysts in Suzuki–Miyaura and Heck cross-coupling reactions, which are fundamental C-C bond-forming reactions in organic synthesis. acs.orgresearchgate.net

The 3-pyridinol moiety of this compound can coordinate to a metal center through both the pyridyl nitrogen and the hydroxyl oxygen. This chelation effect enhances the stability and modulates the electronic properties of the metal center, which in turn influences the catalytic activity. For instance, N,O-bidentate ligand-tunable copper(II) complexes have been successfully used to catalyze Chan–Lam coupling reactions. rsc.org Similarly, palladium complexes with N,O-bidentate ligands are used in Mizoroki-Heck reactions. researchgate.net The specific substituents on the pyridine ring (amino and bromo groups) can further tune the steric and electronic environment of the resulting metal complex, potentially leading to improved catalytic performance, selectivity, and substrate scope. acs.org

Table 2: Examples of N,O-Bidentate Ligands in Catalysis

Ligand Type Metal Center Catalytic Application
Pyridine-phenolic Beryllium (Be) Ion optical sensors
2-Pyridonate Iron (Fe), Nickel (Ni) Biomimetic catalysis, Hydroboration
N-Oxide from cyclic amine Palladium (Pd) Suzuki-Miyaura & Mizoroki-Heck Reactions

Precursors for Advanced Materials

The unique electronic properties and functional handles of this compound also position it as a potential monomer or precursor for the synthesis of advanced organic materials with applications in electronics and optoelectronics.

Organic Semiconductors and Optoelectronic Materials

Organic semiconductors are the active components in devices such as organic light-emitting diodes (OLEDs) and organic solar cells. mdpi.com The performance of these devices is highly dependent on the molecular structure of the materials used, particularly those in the hole-transporting layer (HTL) and emissive layer. nih.gov

While specific polymers derived from this compound for use in OLEDs are not yet reported, the fundamental properties of the molecule align with the design principles for hole-transporting materials and emissive components. nih.govossila.com The synthesis of functional polymers from amino acid-based monomers is a well-established field, suggesting that aminopyridinol-derived polymers could be developed for specialized material applications. nih.govresearchgate.net

Functional Polymers and Supramolecular Assemblies

The multifunctionality of this compound makes it a candidate for the synthesis of specialized polymers and the construction of intricate supramolecular structures. The amino and hydroxyl groups can serve as points for polymerization or as hydrogen bond donors and acceptors, while the bromine atom offers a site for cross-coupling reactions to introduce further complexity.

While specific research detailing the incorporation of this compound into functional polymers is not extensively documented in publicly available literature, the principles of polymer chemistry suggest its utility. The amino and hydroxyl functionalities allow for its use as a monomer in step-growth polymerization to form polyesters, polyamides, or polyurethanes. The pyridine ring itself can impart specific properties to the polymer backbone, such as thermal stability and metal-coordinating capabilities.

In the realm of supramolecular chemistry, substituted pyridinols are known to act as ligands that can coordinate with metal ions to form well-defined supramolecular structures. The arrangement of nitrogen and oxygen atoms in this compound is suitable for chelation. Although specific assemblies involving this exact molecule are not widely reported, related pyridine-based ligands have been shown to form discrete coordination complexes and extended metal-organic frameworks. The nature of the substituent groups on the pyridine ring plays a crucial role in directing the assembly and determining the final architecture and properties of the supramolecular entity.

Potential Application AreaRelevant Functional GroupsAnticipated Properties of Resulting Material
Functional PolymersAmino, HydroxylThermal stability, Metal-coordination
Supramolecular AssembliesPyridine Nitrogen, HydroxylSelf-assembly, Ligand-metal coordination

Biological Probe Development and Enzymatic Studies

The structural motifs present in this compound are found in many biologically active molecules, making it an interesting scaffold for the development of biological probes and for conducting enzymatic studies.

Derivatives of this compound can be synthesized to serve as molecular probes to investigate biochemical interactions. For instance, the amino group can be functionalized with a fluorophore or a biotin (B1667282) tag, allowing for the visualization and isolation of binding partners. The core pyridinol structure can be designed to mimic the binding motif of a natural ligand for a specific biological target.

While detailed studies on this compound itself are limited, the broader class of substituted pyridines has been explored for the development of fluorescent probes for bioimaging. The electronic properties of the pyridine ring can be tuned by substituents to achieve desired photophysical properties, such as specific emission wavelengths and sensitivity to the local environment.

Substituted pyridinol and aminopyridine cores are prevalent in a wide array of enzyme inhibitors, particularly protein kinase inhibitors. These scaffolds can act as "hinge-binding" motifs, forming key hydrogen bonds with the protein backbone in the ATP-binding pocket of kinases.

While there is a lack of specific in vitro enzyme inhibition data for this compound in the available literature, the structure-activity relationships (SAR) of related pyridinol-based inhibitors have been extensively studied for various kinases. These studies provide a framework for how this compound could be derivatized to achieve potent and selective inhibition of specific enzymes. The amino, bromo, and hydroxyl groups offer vectors for chemical modification to optimize interactions with the target enzyme's active site. Mechanistic studies of such inhibitors often involve kinetic analyses to determine the mode of inhibition (e.g., competitive, non-competitive) and biophysical techniques to confirm direct binding to the target.

Research AreaKey Structural FeatureRationale for Application
Biological ProbesModifiable Amino GroupAttachment of reporter tags (fluorophores, biotin)
Enzyme InhibitionPyridinol ScaffoldPotential to act as a hinge-binding motif in kinases

Future Research Directions and Unexplored Avenues

Development of Novel Stereoselective Synthetic Routes

The synthesis of chiral aminobromopyridinol derivatives is a significant area for future research. The development of novel stereoselective synthetic routes would enable the production of enantiomerically pure compounds, which is crucial for understanding their biological activities and for potential applications in asymmetric catalysis. Future work could focus on the nucleophilic addition of Grignard reagents to chiral pyridinium (B92312) salts derived from pyridinol precursors. This methodology could be adapted to introduce stereocenters into the pyridinol ring system, leading to the synthesis of novel chiral ligands and building blocks. Another promising approach involves the stereoselective synthesis of functionalized oxazolidinones from chiral aziridines, which could serve as precursors to chiral aminopyridinols.

Exploration of New Chemical Transformations and Derivatizations

The functional groups of 5-Amino-6-bromopyridin-3-ol—the amino, bromo, and hydroxyl groups—offer a versatile platform for a wide range of chemical transformations and derivatizations. Future research should explore novel reactions to modify these functional groups, leading to the creation of diverse libraries of new compounds with potentially unique properties. For instance, the amino group can be a target for derivatization to enhance detection in complex biological mixtures using techniques like 13C NMR spectroscopy, which has been successfully applied to amino acid metabolites. The bromine atom can be utilized in cross-coupling reactions to introduce new carbon-carbon or carbon-heteroatom bonds, significantly expanding the chemical space accessible from this scaffold.

Advanced Computational Modeling for Property Prediction and Design

Computational chemistry offers powerful tools for predicting the properties of novel aminobromopyridinol derivatives and for guiding their design. Future research should leverage quantum chemical quantitative structure-activity relationship (QSAR) approaches to estimate properties such as acidity (pKa). Density functional theory (DFT) calculations can be employed to understand the electronic structure and reactivity of these molecules, aiding in the design of new synthetic pathways. Furthermore, computational models can predict the potential of these compounds to penetrate the central nervous system, which is a critical parameter for the development of neuroactive drugs. Such in silico studies can significantly accelerate the discovery and optimization of new aminobromopyridinol-based compounds for various applications.

Integration into Supramolecular Chemistry and Nanotechnology

The ability of the pyridinol scaffold to participate in hydrogen bonding and other non-covalent interactions makes it an attractive building block for supramolecular chemistry and nanotechnology. The hydroxyl and amino groups can act as hydrogen bond donors, while the pyridine (B92270) nitrogen can act as a hydrogen bond acceptor. These interactions can be exploited to construct well-defined supramolecular assemblies. Future research could explore the formation of cocrystals, where the hydroxyl group of the pyridinol forms persistent hydrogen bonds with other functional groups like cyano moieties. The self-assembly of these molecules could lead to the formation of novel materials with interesting optical, electronic, or catalytic properties. The integration of aminobromopyridinols into metal-organic frameworks (MOFs) or other nanomaterials is another promising avenue for exploration.

Application in Chemical Biology Tools Beyond Therapeutic Development

While substituted pyridines are common in drug discovery, their application as chemical biology tools beyond therapeutics is an underexplored area. Future research could focus on developing aminobromopyridinol-based fluorescent probes for sensing metal ions or biological molecules. The pyridine ring system can be modified to tune the photophysical properties of the molecule. Additionally, these compounds could be developed as affinity-based probes for identifying and isolating specific proteins or enzymes from complex biological samples. Derivatization of the amino or hydroxyl groups could allow for the attachment of reporter tags or reactive groups for covalent labeling of biological targets.

Sustainable and Scalable Synthetic Methodologies

The development of green and sustainable synthetic methods for aminobromopyridinols and other pyridine derivatives is of paramount importance. Future research should focus on one-pot multicomponent reactions to improve efficiency and reduce waste. Microwave-assisted synthesis is another promising green technique that can significantly shorten reaction times and improve yields. The use of environmentally benign solvents and catalysts is also a key aspect of sustainable chemistry. Furthermore, exploring synthetic routes that utilize renewable feedstocks, such as glycerol, for the synthesis of the pyridine core could provide a more sustainable alternative to traditional petroleum-based methods. Developing scalable versions of these green synthetic methodologies will be crucial for the potential industrial application of these compounds.

Q & A

What are the optimal synthetic routes and reaction conditions for preparing 5-Amino-6-bromopyridin-3-ol?

Basic
The synthesis typically involves bromination of a pyridine precursor followed by selective amination. For bromination, direct electrophilic substitution using bromine in acetic acid under controlled temperature (60–80°C) is common. Subsequent amination can be achieved via catalytic hydrogenation with palladium on carbon (Pd/C) or via Buchwald-Hartwig coupling using palladium catalysts (e.g., Pd(OAc)₂) and ligands like Xantphos. Reaction monitoring via TLC or HPLC is critical to ensure intermediate purity .

How do steric and electronic effects of substituents influence cross-coupling reactions of this compound?

Advanced
The bromine atom at the 6-position creates steric hindrance, reducing reactivity in Suzuki-Miyaura couplings. However, the amino group at the 5-position donates electron density via resonance, activating the pyridine ring for nucleophilic substitution. Computational studies (DFT) suggest that meta-directing effects of the hydroxyl group at position 3 further modulate regioselectivity. Optimizing ligand choice (e.g., SPhos for bulky substrates) and base (K₂CO₃ vs. Cs₂CO₃) can mitigate steric challenges .

What spectroscopic and chromatographic methods are most reliable for characterizing this compound?

Basic
Key techniques include:

  • ¹H/¹³C NMR : Assign signals based on coupling patterns (e.g., aromatic protons at δ 6.8–8.2 ppm).
  • HRMS : Confirm molecular ion ([M+H]⁺) and isotopic patterns (²⁷Br/⁸¹Br).
  • HPLC-PDA : Purity assessment using C18 columns with acetonitrile/water gradients.
  • FT-IR : Identify functional groups (N-H stretch ~3400 cm⁻¹, C-Br ~600 cm⁻¹). X-ray crystallography (SHELXL) resolves tautomerism between hydroxyl and keto forms .

How can regioselective functionalization of this compound be achieved?

Advanced
Regioselectivity challenges arise due to competing nucleophilic sites (NH₂ vs. OH). Protecting group strategies (e.g., acetylating the hydroxyl group) direct substitution to the amino group. For C-H activation, directing groups like pyridine-N-oxide enhance selectivity at the 4-position. Computational modeling (e.g., Gaussian) predicts reaction pathways, while in situ IR monitors intermediate formation .

What biological screening models are used to evaluate this compound derivatives?

Basic
Common assays include:

  • Antimicrobial Activity : Broth microdilution (MIC against S. aureus, E. coli).
  • Kinase Inhibition : Fluorescence polarization assays (e.g., EGFR kinase).
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7). Metabolite stability is assessed via liver microsome incubation .

How do solvent polarity and pH affect the stability of this compound?

Advanced
The compound is prone to hydrolysis under acidic conditions (pH <3) due to Br⁻ displacement. In polar aprotic solvents (DMF, DMSO), it exhibits extended stability (t½ >72 hrs at 25°C). Degradation products (e.g., pyridone derivatives) are characterized via LC-MS. Buffered solutions (pH 6–8) with inert gas purging (N₂/Ar) minimize oxidative decomposition .

What computational tools predict the reactivity of this compound in multi-step syntheses?

Advanced
AI-driven platforms (e.g., Reaxys, Pistachio) analyze reaction databases to propose feasible pathways. Retrosynthetic algorithms prioritize routes with minimal protecting groups. Molecular dynamics (MD) simulations (AMBER) model solvation effects, while DFT (B3LYP/6-31G*) calculates transition states for regioselective steps .

How does crystallographic data inform the design of this compound analogs?

Advanced
X-ray structures reveal intermolecular interactions (e.g., H-bonding between NH₂ and OH groups) that stabilize crystal lattices. Hirshfeld surface analysis identifies π-stacking and halogen-bonding motifs. These insights guide analog design to enhance solubility (e.g., introducing sulfonate groups) or binding affinity (e.g., fluorination at position 2) .

Notes on Contradictions and Validation

  • Bromination Efficiency : reports bromine in acetic acid as optimal, while other routes (NBS in CCl₄) show lower yields. Validation via controlled parallel reactions is advised.
  • Amination Selectivity : Competing pathways (SNAr vs. radical mechanisms) require mechanistic probes like radical traps (TEMPO) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.